molecular formula C16H9BrN2OS B11699201 (2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11699201
M. Wt: 357.2 g/mol
InChI Key: FQLZEKSEHJOOBU-ZROIWOOFSA-N
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Description

2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that features a thiazole ring fused with a benzimidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves the reaction of 2-aminothiazoles with (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as bromine (Br₂) for electrophilic substitution.

    Nucleophiles: Such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted thiazole derivative .

Scientific Research Applications

2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation .

Properties

Molecular Formula

C16H9BrN2OS

Molecular Weight

357.2 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9-

InChI Key

FQLZEKSEHJOOBU-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3

Origin of Product

United States

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